

# Application Notes: 9-Amino-NeuAc Derivatives for Targeted Liposomal Drug Delivery

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## Compound of Interest

Compound Name: 9-Amino-NeuAc

Cat. No.: B15575725

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## Introduction

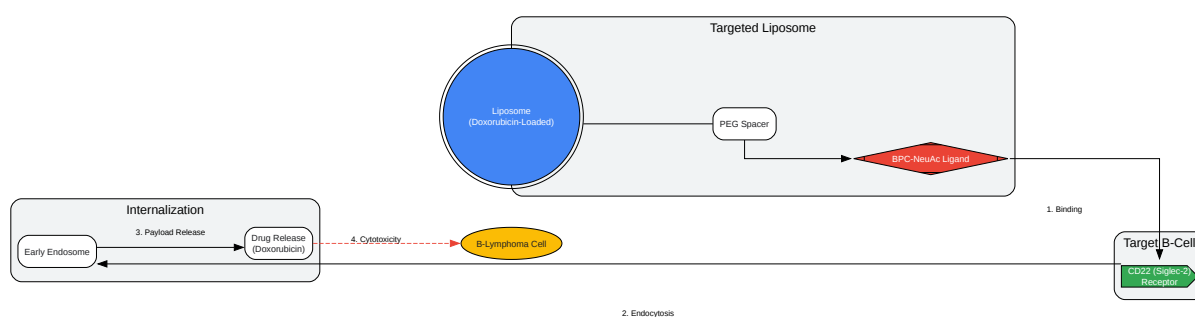
Active targeting represents a key strategy in advanced drug delivery to enhance therapeutic efficacy while minimizing off-target side effects. This is achieved by functionalizing drug carriers, such as liposomes, with ligands that bind to specific receptors overexpressed on target cells. Sialic acid-binding immunoglobulin-like lectins (Siglecs) have emerged as promising targets, particularly on immune and cancer cells.<sup>[1][2]</sup> This document details the application of 9-Amino-N-acetylneuraminic acid (**9-Amino-NeuAc**) derivatives, specifically 9-N-biphenylcarboxyl-NeuAc (BPC-NeuAc), as targeting moieties on liposomes for the directed delivery of therapeutics to cells expressing Siglec receptors, such as CD22 on B-cell lymphoma.<sup>[3][4]</sup>

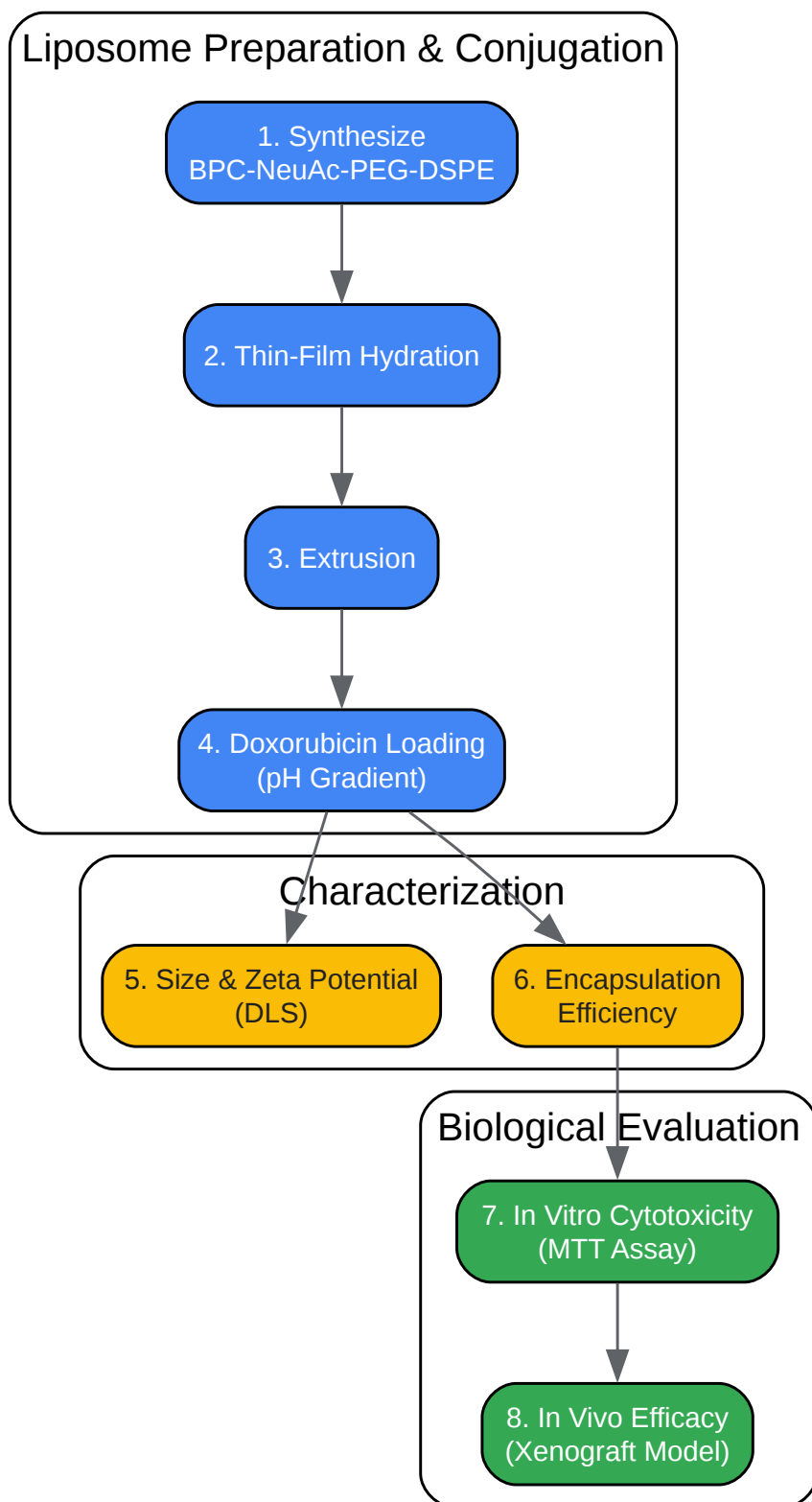
## Mechanism of Targeting

The targeting strategy relies on the specific molecular recognition between the sialic acid-based ligand on the liposome surface and Siglec receptors on the target cell. Many types of cancer cells exhibit hypersialylation, presenting an abundance of sialic acid-containing glycans that can be engaged by Siglecs.<sup>[4]</sup>

CD22 (Siglec-2) is a B-cell specific receptor that plays a role in tempering immune responses and is a clinical target for B-cell malignancies.<sup>[1]</sup> High-affinity synthetic glycan ligands, such as BPC-NeuAc, can be incorporated onto the surface of PEGylated liposomes.<sup>[3]</sup> When these

liposomes are introduced systemically, the BPC-NeuAc ligand selectively binds to the CD22 receptor on B-lymphoma cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the liposome and its therapeutic payload directly into the target cell, thereby increasing the intracellular drug concentration and enhancing cytotoxicity.[3][5]





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- To cite this document: BenchChem. [Application Notes: 9-Amino-NeuAc Derivatives for Targeted Liposomal Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575725#use-of-9-amino-neuac-in-liposome-targeting]

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